2-Chloro-N-[2-chloro-5-(morpholine-4-sulfonyl)-phenyl]-acetamide
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Overview
Description
2-Chloro-N-[2-chloro-5-(morpholine-4-sulfonyl)-phenyl]-acetamide is a synthetic organic compound characterized by its complex structure, which includes chloro, morpholine, and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-chloro-5-(morpholine-4-sulfonyl)-phenyl]-acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with 2-chloro-5-nitrobenzoic acid, which undergoes a series of reactions to introduce the morpholine and sulfonyl groups.
Nitration and Reduction: The nitro group is reduced to an amine, which is then reacted with chloroacetyl chloride to form the acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often involving continuous flow techniques and automated monitoring systems.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-chloro-5-(morpholine-4-sulfonyl)-phenyl]-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution with an amine would yield a new amide, while oxidation might produce a sulfone derivative.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as an intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block.
Biology and Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The presence of the morpholine and sulfonyl groups suggests possible interactions with biological targets, such as enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require chemical resistance or specific mechanical characteristics.
Mechanism of Action
The mechanism by which 2-Chloro-N-[2-chloro-5-(morpholine-4-sulfonyl)-phenyl]-acetamide exerts its effects depends on its application. In a biological context, it may interact with molecular targets such as enzymes, inhibiting their activity through binding to the active site or altering the enzyme’s conformation. The sulfonyl group can form strong interactions with amino acid residues, while the morpholine ring may enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[2-chloro-5-(morpholine-4-sulfonyl)-phenyl]-acetamide
- 2-Chloro-N-[2-chloro-5-(morpholine-4-sulfonyl)-phenyl]-propanamide
- 2-Chloro-N-[2-chloro-5-(morpholine-4-sulfonyl)-phenyl]-butanamide
Uniqueness
Compared to its analogs, this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both chloro and sulfonyl groups allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
2-chloro-N-(2-chloro-5-morpholin-4-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O4S/c13-8-12(17)15-11-7-9(1-2-10(11)14)21(18,19)16-3-5-20-6-4-16/h1-2,7H,3-6,8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBSJPNBBDIMHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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